molecular formula C20H22N2O2 B188012 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 5275-24-1

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B188012
CAS RN: 5275-24-1
M. Wt: 322.4 g/mol
InChI Key: UXAPDTRWWQUYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Cephalotaxine', and it is a naturally occurring alkaloid that is found in the leaves of the Cephalotaxus harringtonia tree.

Scientific Research Applications

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer.

Mechanism Of Action

The mechanism of action of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Studies have shown that 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for testing in vitro and in vivo. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the most promising directions is the development of analogs of this compound that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and analgesic therapy.
Conclusion
In conclusion, 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has shown significant potential in various fields, particularly in cancer research. Its potent cytotoxic activity against cancer cells, anti-inflammatory and analgesic effects, and ability to inhibit angiogenesis make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dihydro-2H-pyran with 4-ethylphenylhydrazine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with malononitrile and ammonium acetate to obtain the final product.

properties

CAS RN

5275-24-1

Product Name

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H22N2O2/c1-4-12-5-7-13(8-6-12)17-14(11-21)19(22)24-16-10-20(2,3)9-15(23)18(16)17/h5-8,17H,4,9-10,22H2,1-3H3

InChI Key

UXAPDTRWWQUYMR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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